Nicotinic acid
Overview
Description
It is an essential human nutrient produced by plants and animals from the amino acid tryptophan . Niacin is naturally present in many foods, added to some food products, and available as a dietary supplement . It plays a crucial role in various metabolic processes, including the conversion of food to energy .
Mechanism of Action
Target of Action
Niacin, also known as vitamin B3, primarily targets the GPR109A receptor . This receptor is found on adipocytes and plays a crucial role in lipid metabolism . Niacin also targets various enzymes involved in redox reactions, acting as an electron donor or acceptor .
Mode of Action
Niacin interacts with its targets in several ways. It inhibits a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids . This modulation of triglyceride synthesis in the liver leads to the degradation of apolipoprotein B (apo B)-containing lipoproteins . Niacin also directly inhibits the action of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme for triglyceride synthesis .
Biochemical Pathways
Niacin is involved in numerous biochemical pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, participating in redox reactions catalyzed by various enzymes . A high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .
Pharmacokinetics
Niacin’s pharmacokinetics involve a two-step process for formation from nicotinamide and a three-step process from nicotinic acid . The peak niacin levels occur at around 4.6 hours (median), with a mean plasma terminal half-life of 0.9 hours . Urine recovery of niacin and its metabolites accounts for approximately 69.5% of the administered dose .
Result of Action
Niacin’s action results in a decrease in levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins . It also significantly reduces lipoprotein (a) . These changes contribute to the reduction of cardiovascular risk associated with dyslipidemia .
Action Environment
The action of niacin can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .
Biochemical Analysis
Biochemical Properties
Niacin is integral to numerous biochemical reactions, primarily through its role as a precursor to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These cofactors are involved in redox reactions, acting as hydride ion acceptors in cellular metabolism. Niacin also participates in ADP-ribosylation reactions, which are crucial for DNA repair, calcium mobilization, and deacetylation . Enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases interact with niacin, facilitating its role in metabolic processes.
Cellular Effects
Niacin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the function of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which are vital for energy production and cellular respiration. Niacin also affects the expression of genes involved in lipid metabolism, leading to changes in high-density lipoprotein cholesterol and low-density lipoprotein cholesterol levels . Additionally, niacin modulates cell signaling pathways related to inflammation and oxidative stress, impacting overall cell function.
Molecular Mechanism
At the molecular level, niacin exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in redox reactions, facilitating the transfer of electrons and hydrogen ions. Niacin also influences enzyme activity by modulating the availability of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These cofactors play a critical role in regulating cellular metabolism and gene expression . Niacin’s involvement in ADP-ribosylation reactions further underscores its importance in maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of niacin can vary over time. Niacin is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that niacin supplementation can lead to sustained improvements in lipid profiles and reductions in cardiovascular risk factors . Prolonged exposure to high doses of niacin may result in adverse effects, such as hepatotoxicity and gastrointestinal disturbances.
Dosage Effects in Animal Models
The effects of niacin vary with different dosages in animal models. Low to moderate doses of niacin have been shown to improve lipid metabolism and reduce inflammation. High doses can lead to toxic effects, including liver damage and gastrointestinal issues . Threshold effects have been observed, where the beneficial effects of niacin plateau at higher doses, and adverse effects become more prominent.
Metabolic Pathways
Niacin is involved in several metabolic pathways, including the synthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These cofactors are essential for various oxidation-reduction reactions in cellular metabolism. Niacin also interacts with enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases, influencing metabolic flux and metabolite levels .
Transport and Distribution
Niacin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine and transported to various tissues via the bloodstream. Within cells, niacin is converted into nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which are distributed to different cellular compartments to participate in metabolic processes .
Subcellular Localization
Niacin’s subcellular localization is primarily within the mitochondria and cytoplasm, where it functions as a cofactor for various enzymes. Targeting signals and post-translational modifications direct niacin to specific compartments, ensuring its availability for metabolic reactions. Niacin’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and biomolecules it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niacin can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (beta-picoline) using potassium permanganate or nitric acid . Another method involves the hydrolysis of nicotinonitrile, which is obtained from the reaction of ammonia with 3-chloropyridine .
Industrial Production Methods
Industrially, niacin is produced through the oxidation of 3-methylpyridine using air in the presence of a catalyst, such as vanadium pentoxide . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Niacin undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid N-oxide.
Reduction: It can be reduced to form 3-pyridylmethanol.
Substitution: Niacin can undergo substitution reactions, such as the formation of nicotinamide through the reaction with ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Ammonia for the formation of nicotinamide.
Major Products Formed
This compound N-oxide: from oxidation.
3-pyridylmethanol: from reduction.
Nicotinamide: from substitution.
Scientific Research Applications
Niacin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used to treat niacin deficiency and related conditions such as pellagra.
Industry: Added to food products as a nutrient supplement and used in the production of pharmaceuticals.
Comparison with Similar Compounds
Niacin is often compared with other similar compounds, such as:
Inositol Hexanicotinate: A form of niacin that is slowly hydrolyzed to free niacin in the body, reducing the risk of side effects like flushing.
Uniqueness
Niacin is unique in its ability to significantly increase high-density lipoprotein (HDL) cholesterol levels and reduce low-density lipoprotein (LDL) cholesterol levels . It also has a broader spectrum of lipid-modifying effects compared to its derivatives .
Properties
IUPAC Name |
pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2, C5H4NCOOH | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | niacin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Niacin_(substance) | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate) | |
Record name | Niacin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1020932 | |
Record name | Nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Pyridinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Nicotinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15893 | |
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Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
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Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
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Flash Point |
193 °C (379 °F) - closed cup, 193 °C c.c. | |
Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate) | |
Record name | SID8139875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
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Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
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Density |
1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³ | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nicotinic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
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Vapor Pressure |
0.0000057 [mmHg] | |
Record name | Nicotinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15893 | |
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Mechanism of Action |
Niacin performs a number of functions in the body and so has many mechanisms, not all of which have been fully described. Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue. Niacin inhibits hepatocyte diacylglycerol acyltransferase-2. This action prevents the final step of triglyceride synthesis in hepatocytes, limiting available triglycerides for very low density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low density lipoproteins, the catabolic product of VLDL. Niacin also inhibits a high density lipoprotein (HDL) catabolism receptor, which increases the levels and half life of HDL., Prolonged niacin treatment elicits beneficial effects on the plasma lipid and lipoprotein profile that is associated with a protective CVD risk profile. Acute niacin treatment inhibits nonesterified fatty acid release from adipocytes and stimulates prostaglandin release from skin Langerhans cells, but the acute effects diminish upon prolonged treatment, while the beneficial effects remain. To gain insight in the prolonged effects of niacin on lipid metabolism in adipocytes, we used a mouse model with a human-like lipoprotein metabolism and drug response [female APOE*3-Leiden.CETP (apoE3 Leiden cholesteryl ester transfer protein) mice] treated with and without niacin for 15 weeks. The gene expression profile of gonadal white adipose tissue (gWAT) from niacin-treated mice showed an upregulation of the "biosynthesis of unsaturated fatty acids" pathway, which was corroborated by quantitative PCR and analysis of the FA ratios in gWAT. Also, adipocytes from niacin-treated mice secreted more of the PUFA DHA ex vivo. This resulted in an increased DHA/arachidonic acid (AA) ratio in the adipocyte FA secretion profile and in plasma of niacin-treated mice. Interestingly, the DHA metabolite 19,20-dihydroxy docosapentaenoic acid (19,20-diHDPA) was increased in plasma of niacin-treated mice. Both an increased DHA/AA ratio and increased 19,20-diHDPA are indicative for an anti-inflammatory profile and may indirectly contribute to the atheroprotective lipid and lipoprotein profile associated with prolonged niacin treatment., /The study objective was/ to determine the effects of niacin on adiponectin and markers of adipose tissue inflammation in a mouse model of obesity. Male C57BL/6 mice were placed on a control or high-fat diet (HFD) and were maintained on such diets for the duration of the study. After 6 weeks on the control or high fat diets, vehicle or niacin treatments were initiated and maintained for 5 weeks. Identical studies were conducted concurrently in HCA2 (-/-) (niacin receptor(-/-)) mice. Niacin increased serum concentrations of the anti-inflammatory adipokine, adiponectin by 21% in HFD-fed wild-type mice, but had no effect on lean wild-type or lean or HFD-fed HCA2 (-/-) mice. Niacin increased adiponectin gene and protein expression in the HFD-fed wild-type mice only. The increases in adiponectin serum concentrations, gene and protein expression occurred independently of changes in expression of PPARgamma C/EBPalpha or SREBP-1c (key transcription factors known to positively regulate adiponectin gene transcription) in the adipose tissue. Further, niacin had no effect on adipose tissue expression of ERp44, Ero1-Lalpha, or DsbA-L (key ER chaperones involved in adiponectin production and secretion). However, niacin treatment attenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1beta in the wild-type HFD-fed mice. Niacin also reduced the expression of the pro-inflammatory M1 macrophage marker CD11c in HFD-fed wild-type mice. Niacin treatment attenuates obesity-induced adipose tissue inflammation through increased adiponectin and anti-inflammatory cytokine expression and reduced pro-inflammatory cytokine expression in a niacin receptor-dependent manner., Nicotinic acid (niacin), a vitamin of the B complex, has been used for almost 50 years as a lipid-lowering drug. The pharmacological effect of nicotinic acid requires doses that are much higher than those provided by a normal diet. Its primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect of nicotinic acid involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G(i)-protein-mediated inhibition of adenylyl cyclase. A G-protein-coupled receptor for nicotinic acid has been proposed in adipocytes. Here, we show that the orphan G-protein-coupled receptor, "protein upregulated in macrophages by interferon-gamma" (mouse PUMA-G, human HM74), is highly expressed in adipose tissue and is a nicotinic acid receptor. Binding of nicotinic acid to PUMA-G or HM74 results in a G(i)-mediated decrease in cAMP levels. In mice lacking PUMA-G, the nicotinic acid-induced decrease in free fatty acid (FFA) and triglyceride plasma levels was abrogated, indicating that PUMA-G mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo. The identification of the nicotinic acid receptor may be useful in the development of new drugs to treat dyslipidemia. | |
Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol or water, Colorless needles | |
CAS No. |
59-67-6 | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niacin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | niacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | nicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2679MF687A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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